Acetic acid;8-[tert-butyl(dimethyl)silyl]oxyoctan-1-ol
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Overview
Description
Acetic acid;8-[tert-butyl(dimethyl)silyl]oxyoctan-1-ol is a chemical compound used primarily as an intermediate in organic synthesis and pharmaceutical research. This compound is known for its unique structural properties, which make it valuable in various chemical reactions and industrial applications .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of acetic acid;8-[tert-butyl(dimethyl)silyl]oxyoctan-1-ol typically involves the protection of hydroxyl groups using tert-butyl(dimethyl)silyl chloride. The reaction is carried out in the presence of a base such as imidazole or pyridine, and a solvent like dimethylformamide. The reaction conditions are usually mild, with temperatures ranging from room temperature to slightly elevated temperatures .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of high-purity reagents and controlled reaction conditions to ensure the consistency and quality of the final product. The use of automated systems and advanced purification techniques is common in industrial settings .
Chemical Reactions Analysis
Types of Reactions
Acetic acid;8-[tert-butyl(dimethyl)silyl]oxyoctan-1-ol undergoes various types of chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can convert it into alcohols or alkanes.
Substitution: It can undergo nucleophilic substitution reactions, where the tert-butyl(dimethyl)silyl group is replaced by other functional groups.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate or chromium trioxide are commonly used.
Reduction: Sodium borohydride or lithium aluminum hydride are typical reducing agents.
Substitution: Nucleophiles such as halides or amines are used in substitution reactions.
Major Products Formed
The major products formed from these reactions include various alcohols, ketones, carboxylic acids, and substituted silyl ethers. The specific products depend on the reaction conditions and reagents used .
Scientific Research Applications
Acetic acid;8-[tert-butyl(dimethyl)silyl]oxyoctan-1-ol has a wide range of applications in scientific research:
Chemistry: Used as a protecting group for hydroxyl functionalities in organic synthesis.
Biology: Employed in the synthesis of biologically active molecules and as a reagent in biochemical assays.
Medicine: Utilized in the development of pharmaceutical intermediates and active pharmaceutical ingredients.
Industry: Applied in the production of specialty chemicals and advanced materials
Mechanism of Action
The mechanism of action of acetic acid;8-[tert-butyl(dimethyl)silyl]oxyoctan-1-ol involves the protection of hydroxyl groups through the formation of silyl ethers. This protection prevents unwanted side reactions during chemical synthesis. The tert-butyl(dimethyl)silyl group is stable under basic conditions but can be selectively removed under acidic conditions or by using fluoride ions .
Comparison with Similar Compounds
Similar Compounds
tert-Butyldimethylsilyl chloride: Used for similar protective purposes in organic synthesis.
Trimethylsilyl chloride: Another silylating agent but less stable compared to tert-butyl(dimethyl)silyl chloride.
tert-Butyldiphenylsilyl chloride: Offers higher stability but is bulkier and less reactive.
Uniqueness
Acetic acid;8-[tert-butyl(dimethyl)silyl]oxyoctan-1-ol is unique due to its balance of stability and reactivity. The tert-butyl(dimethyl)silyl group provides sufficient protection while being easily removable under specific conditions, making it highly versatile in various synthetic applications .
Properties
CAS No. |
852818-98-5 |
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Molecular Formula |
C16H36O4Si |
Molecular Weight |
320.54 g/mol |
IUPAC Name |
acetic acid;8-[tert-butyl(dimethyl)silyl]oxyoctan-1-ol |
InChI |
InChI=1S/C14H32O2Si.C2H4O2/c1-14(2,3)17(4,5)16-13-11-9-7-6-8-10-12-15;1-2(3)4/h15H,6-13H2,1-5H3;1H3,(H,3,4) |
InChI Key |
ACDAYMMUJANXOQ-UHFFFAOYSA-N |
Canonical SMILES |
CC(=O)O.CC(C)(C)[Si](C)(C)OCCCCCCCCO |
Origin of Product |
United States |
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